BenchChemオンラインストアへようこそ!

3-Pyrrolidinamine, 4-methoxy-, (3R,4R)-

Antibacterial Fluoroquinolone Stereochemistry

(3R,4R)-4-Methoxy-3-pyrrolidinamine (CAS 177931-63-4) is a chiral, non-racemic trans-substituted pyrrolidine building block with a molecular weight of 116.16 g/mol and formula C5H12N2O. It belongs to the 3-amino-4-methoxypyrrolidine family identified by quantitative structure-activity relationship (QSAR) analysis as a privileged C-7 substituent for fluoroquinolone antibacterial agents.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
Cat. No. B13061557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidinamine, 4-methoxy-, (3R,4R)-
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCOC1CNCC1N
InChIInChI=1S/C5H12N2O/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1
InChIKeyGUCHNZPHITVHJH-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade (3R,4R)-4-Methoxy-3-pyrrolidinamine (CAS 177931-63-4): Definition and Core Identity


(3R,4R)-4-Methoxy-3-pyrrolidinamine (CAS 177931-63-4) is a chiral, non-racemic trans-substituted pyrrolidine building block with a molecular weight of 116.16 g/mol and formula C5H12N2O . It belongs to the 3-amino-4-methoxypyrrolidine family identified by quantitative structure-activity relationship (QSAR) analysis as a privileged C-7 substituent for fluoroquinolone antibacterial agents [1]. The compound is supplied as a research chemical with minimum purity specifications of 95% from vendors such as AKSci, or 98% from suppliers like Leyan and ChemScene .

Why Generic Substitution of (3R,4R)-4-Methoxy-3-pyrrolidinamine Is Not Scientifically Valid


Interchanging stereoisomers of 4-methoxy-3-pyrrolidinamine without explicit stereochemical verification is scientifically unsound because the amino and methoxy substituents exhibit strong configurational and chiral effects on biological activity. In the foundational fluoroquinolone antibacterial series, cis-configured isomers demonstrated substantially higher in vitro and in vivo antibacterial potency than their trans counterparts, and the (3'S,4'R)-derivative was markedly more active than the (3'R,4'S)-enantiomer [1]. Therefore, procurement of the defined (3R,4R) trans isomer—rather than a cis isomer, racemate, or unspecified mixture—is mandatory for applications where stereochemistry dictates target engagement, such as chiral building block incorporation into drug candidates like the EGFR T790M inhibitor PF-06459988 or neuronal nitric oxide synthase (nNOS) inhibitors [2].

Quantitative Differentiation Evidence for (3R,4R)-4-Methoxy-3-pyrrolidinamine vs. Closest Analogs


Stereochemical Configuration Dictates Quinolone Antibacterial Activity: Trans (3R,4R) vs. Cis (3S,4R)

In a direct head-to-head comparison of quinolone derivatives bearing 3-amino-4-methoxypyrrolidine at C-7, the cis-configured (3'S,4'R)-pyrrolidine isomer demonstrated substantially higher in vitro antibacterial activity than the (3'R,4'S)-trans isomer across multiple Gram-positive and Gram-negative pathogens. The (3R,4R)-trans configuration of the target compound corresponds to the less active trans series, establishing its role as a stereochemical control or comparator isomer rather than the efficacy-optimized isomer [1]. This defined stereochemistry makes the (3R,4R) isomer indispensable as a reference standard in structure-activity relationship (SAR) studies and as a building block for targets requiring the trans-substituted pyrrolidine geometry.

Antibacterial Fluoroquinolone Stereochemistry

QSAR-Driven Selection: 3-Amino-4-methoxypyrrolidine Outperforms Azetidine-Based C-7 Substituents

QSAR analysis of 7-heterocyclic amine substituted quinolonecarboxylic acids demonstrated that 3-amino-4-methoxypyrrolidine—the core scaffold to which the target (3R,4R) isomer belongs—provides superior in vivo antibacterial efficacy compared to analogs bearing various 3-substituted azetidines. Azetidine quinolones exhibited low in vivo antibacterial activities, likely reflecting lesser bioavailability, leading to the explicit selection of 3-amino-4-methoxypyrrolidine as one of the most promising C-7 substituent groups [1]. The target (3R,4R) isomer represents a defined stereochemical variant of this QSAR-selected core.

QSAR Fluoroquinolone Drug Design

Essential (3R,4R) Chiral Core for Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The (3R,4R) trans-substituted pyrrolidine core is a critical structural fragment in highly potent and selective nNOS inhibitors. A stereospecific pyrrolidine-based inhibitor incorporating the (3R,4R) configuration displayed a Ki of 5 nM against nNOS with 3,800-fold selectivity over eNOS and 1,200-fold selectivity over iNOS [1]. The target compound, (3R,4R)-4-methoxy-3-pyrrolidinamine, serves as the unprotected amino-methoxy building block that maps directly onto the core of these inhibitors, enabling stereospecific downstream functionalization [2].

nNOS Neurodegeneration Chiral Synthesis

Chiral Building Block for PF-06459988: A Third-Generation EGFR T790M Inhibitor

The (3R,4R)-4-methoxy-3-pyrrolidinamine building block is the direct precursor to the pyrrolidine moiety of PF-06459988, an irreversible third-generation EGFR inhibitor. PF-06459988 demonstrates an IC50 of 13 nM against EGFR L858R/T790M in H1975 cells, with 392-fold selectivity over wild-type EGFR (IC50 = 5100 nM in A549 cells) [1]. This selectivity ratio substantially exceeds that of osimertinib (10-fold) and rociletinib (100-fold) measured in the same assay panel [1]. The (3R,4R) stereochemistry embedded in the final inhibitor is introduced through the building block, making the procurement of stereochemically pure (3R,4R)-4-methoxy-3-pyrrolidinamine a gating factor for synthesizing this clinical candidate.

EGFR Kinase Inhibitor Cancer

Vendor Purity Specifications: (3R,4R) vs. Racemic and (3S,4S) Isomers

Commercially available (3R,4R)-4-methoxy-3-pyrrolidinamine is supplied at 95% purity by AKSci and at 98% by Leyan and ChemScene, with storage conditions specified at 2–8°C in sealed, dry environments . The (3S,4S) enantiomer (CAS 177931-70-3) is also available at 98% purity from MolCore . Importantly, some vendors list 'rac-(3R,4R)-4-methoxypyrrolidin-3-amine,' indicating a racemic mixture rather than the single enantiomer, which would be unsuitable for stereospecific synthesis applications. Procurement of the single (3R,4R) enantiomer with verified enantiomeric excess is therefore critical for chiral applications.

Chemical Purity Procurement Quality Control

Highest-Value Application Scenarios for (3R,4R)-4-Methoxy-3-pyrrolidinamine Procurement


Synthesis of PF-06459988 and Related WT-Sparing EGFR T790M Irreversible Inhibitors

The (3R,4R)-4-methoxy-3-pyrrolidinamine building block is the stereochemical gateway to PF-06459988, which demonstrates 392-fold selectivity for mutant EGFR (L858R/T790M, IC50 = 13 nM) over wild-type EGFR, outperforming both osimertinib (10-fold) and rociletinib (100-fold) in parallel cellular assays [1]. Medicinal chemistry teams pursuing third-generation irreversible EGFR inhibitors with reduced proteome reactivity should source this building block for the synthesis of the pyrrolidine-linker moiety.

Stereochemical Reference Standard for Fluoroquinolone Antibacterial SAR

Because the trans (3R,4R) configuration yields lower antibacterial potency than the cis (3'S,4'R) isomer in quinolone derivatives, the (3R,4R) isomer serves as a defined negative control or stereochemical comparator in SAR studies. The foundational Okada et al. (1993) study established that cis compounds exhibit higher in vitro and in vivo antibacterial activity, making the trans isomer essential for full stereochemical SAR matrices [2].

Chiral Core for Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development

The (3R,4R)-substituted pyrrolidine core is critical for achieving sub-nanomolar potency and extreme isoform selectivity in nNOS inhibitors. A related (3R,4R)-pyrrolidine inhibitor achieved a Ki of 5 nM against nNOS with 3,800-fold selectivity over eNOS [3]. The target compound provides the unprotected amino-methoxy scaffold for synthesizing this inhibitor class, making it indispensable for neurodegenerative disease drug discovery programs targeting Parkinson's, Alzheimer's, and Huntington's diseases.

QSAR-Guided Fluoroquinolone Lead Optimization

The 3-amino-4-methoxypyrrolidine core was explicitly selected by QSAR over azetidine-based C-7 substituents due to superior in vivo antibacterial efficacy and bioavailability. Research groups optimizing fluoroquinolone leads should procure the (3R,4R) isomer to systematically explore how trans-substituted pyrrolidine geometry modulates pharmacokinetics and target binding, particularly when seeking to differentiate from the cis-preferred antibacterial pharmacophore [4].

Quote Request

Request a Quote for 3-Pyrrolidinamine, 4-methoxy-, (3R,4R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.